molecular formula C6H11N3O2S B2941442 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide CAS No. 2228237-59-8

3-(1H-Pyrazol-1-yl)propane-1-sulfonamide

Cat. No.: B2941442
CAS No.: 2228237-59-8
M. Wt: 189.23
InChI Key: ZMTYBIJJEVFERG-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-1-yl)propane-1-sulfonamide is a chemical compound with the molecular formula C6H11N3O2S. It is characterized by the presence of a pyrazole ring attached to a propane sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide typically involves the reaction of pyrazole with a suitable sulfonamide precursor. One common method involves the reaction of 1H-pyrazole with 3-chloropropane-1-sulfonamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrazol-1-yl)propane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1H-Pyrazol-1-yl)propane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antiproliferative and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-(1H-Pyrazol-1-yl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Pyrazol-4-yl)-1-propanamine
  • 3-(1H-Pyrazol-1-yl)propane-1-sulfonic acid
  • 1-(4-Aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxamide

Uniqueness

3-(1H-Pyrazol-1-yl)propane-1-sulfonamide is unique due to its specific combination of a pyrazole ring and a sulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-pyrazol-1-ylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2S/c7-12(10,11)6-2-5-9-4-1-3-8-9/h1,3-4H,2,5-6H2,(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTYBIJJEVFERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228237-59-8
Record name 3-(1H-pyrazol-1-yl)propane-1-sulfonamide
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